molecular formula C10H18O B8341120 2-(2,2,3-Trimethylcyclopent-1-yl)acetaldehyde CAS No. 4606-17-1

2-(2,2,3-Trimethylcyclopent-1-yl)acetaldehyde

Cat. No. B8341120
M. Wt: 154.25 g/mol
InChI Key: QHEPENBPYBTHHJ-UHFFFAOYSA-N
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Patent
US05288701

Procedure details

A three liter autoclave with a stirrer is charged with 830 g of campholenic aldehyde and 56 g of catalyst Pd(5%)/C. Hydrogen is introduced until the pressure reaches 30 bars. The mixture is heated up to 80° C. with stirring for five hours. The calculated amount of hydrogen is now absorbed. The catalyst is separated by filtration and washed with ethanol. The solvent is removed by vacuum evaporation and 815 g of crude saturated aldehyde are obtained (purity: 95%, GC). The vacuum distillation of the crude through a Widmer column gives 763 g of pure product (purity 95%); bp20 85° C.; nD20 : 1,4553;
Quantity
830 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
56 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=[O:11])[CH2:4][CH:3]=1.[H][H]>[Pd]>[CH3:8][C:6]1([CH3:7])[CH:2]([CH3:1])[CH2:3][CH2:4][CH:5]1[CH2:9][CH:10]=[O:11]

Inputs

Step One
Name
Quantity
830 g
Type
reactant
Smiles
CC1=CCC(C1(C)C)CC=O
Name
catalyst
Quantity
56 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The calculated amount of hydrogen is now absorbed
CUSTOM
Type
CUSTOM
Details
The catalyst is separated by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent is removed by vacuum evaporation and 815 g of crude saturated aldehyde
CUSTOM
Type
CUSTOM
Details
are obtained (purity: 95%, GC)
DISTILLATION
Type
DISTILLATION
Details
The vacuum distillation of the crude through a Widmer column

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(CCC1C)CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 763 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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